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molecular formula C8H5F2NO4 B1591862 Methyl 2,5-difluoro-4-nitrobenzoate CAS No. 924868-81-5

Methyl 2,5-difluoro-4-nitrobenzoate

Cat. No. B1591862
M. Wt: 217.13 g/mol
InChI Key: XBUVRWIIEREYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003785B2

Procedure details

To a mixture 0.30 g (7.55 mmole) of sodium hydride (60% in mineral oil) and 30 mL of methanol was added 1.49 g (6.86 mmole) of 2,5-difluoro-4-nitro-benzoic acid methyl ester. The mixture was heated at reflux for 18 hours and then quenched by the addition of water, and then concentrated under reduced pressure. The residue was diluted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography eluting with dichloromethane-hexanes (1:1) to give 0.92 g of 2-fluoro-5-methoxy-4-nitro-benzoic acid methyl ester.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5](=[O:17])[C:6]1[CH:11]=[C:10](F)[C:9]([N+:13]([O-:15])=[O:14])=[CH:8][C:7]=1[F:16].[CH3:18][OH:19]>>[CH3:3][O:4][C:5](=[O:17])[C:6]1[CH:11]=[C:10]([O:19][CH3:18])[C:9]([N+:13]([O-:15])=[O:14])=[CH:8][C:7]=1[F:16] |f:0.1|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.49 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)F)[N+](=O)[O-])F)=O
Name
Quantity
30 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
quenched by the addition of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with dichloromethane-hexanes (1:1)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)OC)[N+](=O)[O-])F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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